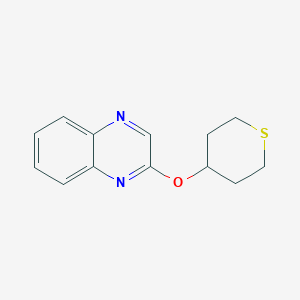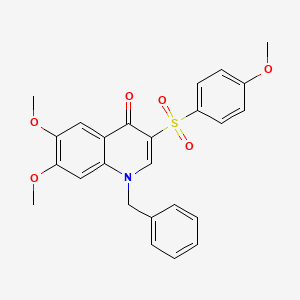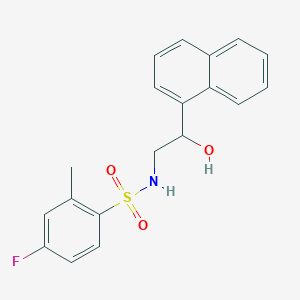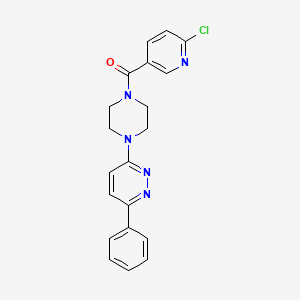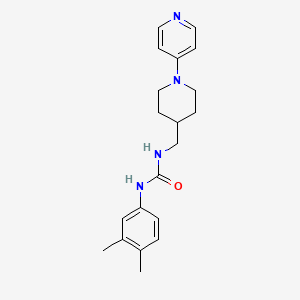![molecular formula C22H22N4O3 B2716650 3-(1H-benzimidazol-2-yl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one CAS No. 300556-92-7](/img/structure/B2716650.png)
3-(1H-benzimidazol-2-yl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of benzimidazole and chromenone. Benzimidazole is a type of organic compound that’s part of many drugs and has various biological activities . Chromenone (also known as coumarin) derivatives are known for their diverse pharmacological activities.
Molecular Structure Analysis
The molecular structure of this compound would likely show the characteristic rings of both benzimidazole and chromenone, along with the attached hydroxy, methylpiperazinyl, and methyl groups. The exact structure would need to be confirmed through techniques like NMR spectroscopy .Wissenschaftliche Forschungsanwendungen
Antioxidant and Glucosidase Inhibitory Activities
A study by Özil, Parlak, and Baltaş (2018) introduced benzimidazole derivatives synthesized through a 'onepot' nitro reductive cyclization reaction. These compounds exhibited significant in vitro antioxidant activities, assessed through Cupric Reducing Antioxidant Capacity (CUPRAC) and Ferric Reducing Antioxidant Power (FRAP) assays, and α-glucosidase inhibitory potential, with certain derivatives showing better inhibitory effects than the standard acarbose. This research highlights the compound's potential as an antioxidant and for managing conditions like diabetes through glucosidase inhibition (Özil, Parlak, & Baltaş, 2018).
Binding to DNA Minor Groove
Ladinig et al. (2005) investigated the protonation equilibria of Hoechst 33258, a compound structurally similar to the one , known for its ability to bind to the minor groove of DNA duplexes. This study provides insights into the binding mechanism of such benzimidazole derivatives to DNA, demonstrating their utility as fluorescent cytological stains for DNA and potential applications in analyzing nuclear DNA content and chromosomes in cell biology (Ladinig et al., 2005).
Anticancer Activity
Research by Reddy et al. (2003) on benzimidazole chromenes synthesized under microwave irradiation conditions revealed their significant anticancer activity against various tumor cell lines. This suggests the compound's potential application in cancer research and therapy development, underlining its importance in medicinal chemistry and drug discovery (Reddy et al., 2003).
Antimicrobial and Molecular Modeling
Mandala et al. (2013) synthesized benzylpiperazin-1-yl chromen-2-one derivatives and evaluated their antimicrobial activity. These compounds exhibited significant antibacterial and antifungal activities, comparable to standard treatments. The study also involved molecular docking to understand the interaction with oxidoreductase proteins, suggesting the compound's relevance in developing new antimicrobial agents (Mandala et al., 2013).
Wirkmechanismus
The benzimidazole ring system has been of interest in the development of potential chemotherapeutic agents since the 1950s . The discovery of thiabendazole further spurred chemists around the world to design, synthesize, and screen thousands of benzimidazoles for anthelmintic activity .
As for the benzodiazole moiety, it is a strong electron donor molecule that can be used for n-type doping . It shows conductivity as a dopant .
Eigenschaften
IUPAC Name |
3-(1H-benzimidazol-2-yl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c1-25-8-10-26(11-9-25)13-16-19(27)7-6-14-12-15(22(28)29-20(14)16)21-23-17-4-2-3-5-18(17)24-21/h2-7,12,27H,8-11,13H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HALHZSALXOQJSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC3=C2OC(=O)C(=C3)C4=NC5=CC=CC=C5N4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)-acetylamino]-acetic acid ethyl ester](/img/structure/B2716568.png)
![4-(2-Methoxyphenoxy)-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B2716571.png)

![2-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1H-indole](/img/structure/B2716575.png)
![7-chloro-9-methoxy-4-[4-(methylsulfonyl)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2716578.png)
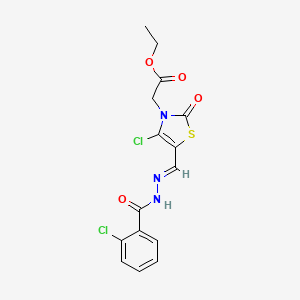
![N-(3,4-dichlorophenyl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2716582.png)

